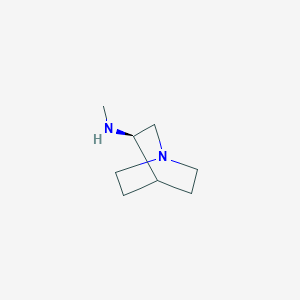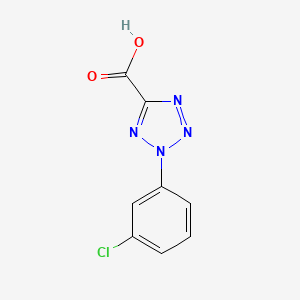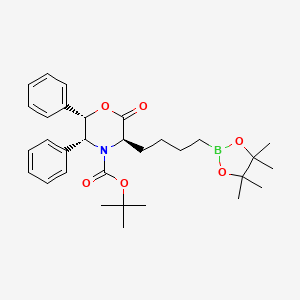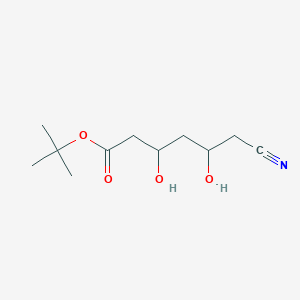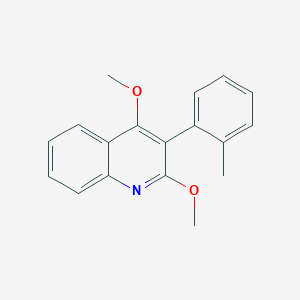![molecular formula C15H18N2O3 B8602909 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one](/img/structure/B8602909.png)
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Dioxaspiro[45]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that features a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one typically involves the reaction of benzimidazole derivatives with spirocyclic ketones. One common method involves the use of cyclohexanone and benzimidazole in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-50°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Potential use as a precursor for the synthesis of advanced materials or polymers.
作用機序
The mechanism of action of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological effects.
類似化合物との比較
1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
1,4-Dioxaspiro[4.5]decane: Similar spirocyclic structure without the benzimidazole moiety.
Benzimidazole Derivatives: Compounds with similar benzimidazole structures but different substituents.
Uniqueness: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its combination of a spirocyclic structure and a benzimidazole moiety. This combination allows for unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H18N2O3/c18-14-16-12-3-1-2-4-13(12)17(14)11-5-7-15(8-6-11)19-9-10-20-15/h1-4,11H,5-10H2,(H,16,18) |
InChIキー |
FTOHEJQTHITDQC-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1N3C4=CC=CC=C4NC3=O)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


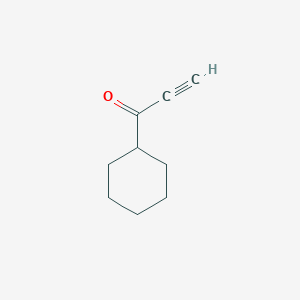

![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)
![Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate](/img/structure/B8602845.png)

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline](/img/structure/B8602864.png)
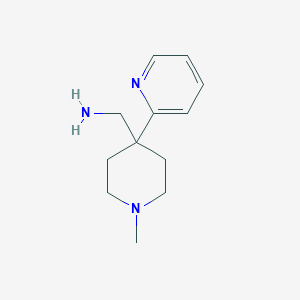
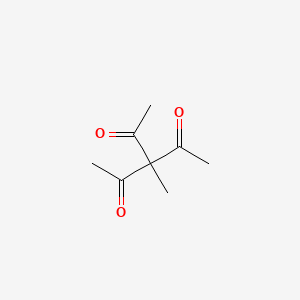
![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)
